Home > Products > Screening Compounds P99874 > Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate -

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-3642263
CAS Number:
Molecular Formula: C23H20F3NO6
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Nifedipine is a well-known calcium channel blocker widely used in the treatment of hypertension and angina. [] It belongs to the 1,4-dihydropyridine class and acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.

Relevance: Nifedipine serves as a structural prototype for dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine ring structure with ester groups at the 3 and 5 positions. [] The structural variations lie in the substituents at the 1 and 4 positions. Nifedipine features a 2-nitrophenyl group at the 4 position and a methyl group at the 2 and 6 positions of the dihydropyridine ring. Understanding the structure-activity relationship of nifedipine and its analogues provides valuable insights into the pharmacological properties of dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate.

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: This compound is a nifedipine analogue investigated for its potential calcium channel blocking activity. [] It retains the core 1,4-dihydropyridine structure with a 2-nitrophenyl group at the 4 position but replaces the methyl esters at the 3 and 5 positions with 2-cyanoethyl esters.

Relevance: Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate demonstrates the impact of ester substituents on the activity of 1,4-dihydropyridine calcium channel blockers. [] The presence of cyanoethyl groups instead of methyl esters in this analogue of dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate could alter its pharmacokinetic properties and potentially influence its calcium channel blocking potency and duration of action.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound is a potent antihypertensive agent with a longer duration of action than nicardipine. [] It is a 1,4-dihydropyridine derivative with a 3-nitrophenyl group at the 4 position, a methyl ester at the 3 position, and a complex 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester at the 5 position.

Relevance: The structure of 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate highlights the significant impact of modifications at the ester side chains on the pharmacological properties of 1,4-dihydropyridines. [] The bulky 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl ester group at the 5 position of this compound, compared to the simpler methyl esters in dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, is likely responsible for its enhanced antihypertensive potency and prolonged duration of action.

(S)-(+)-1 and (R)-(-)-1

Compound Description: (S)-(+)-1 and (R)-(-)-1 are enantiomers of 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride. [] Pharmacological studies revealed that the (4S)-(+)-enantiomer exhibits superior antihypertensive effects and more potent inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate compared to its (4R)-(-)- counterpart.

Relevance: The study of (S)-(+)-1 and (R)-(-)-1 underscores the importance of stereochemistry in the activity of 1,4-dihydropyridines. [] The (4S)-(+)-enantiomer's enhanced activity suggests that specific interactions with the target receptor are favored by this particular configuration. In the context of dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, understanding the influence of chirality could be crucial for optimizing its pharmacological properties.

3-Alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

Compound Description: This series of compounds was designed to explore the impact of different 3-alkyl ester substituents on calcium channel antagonist activity and anticonvulsant activity. [] Various amine, quaternary ammonium, aryl(heteroaryl)alkenyl, 4-(4-fluorophenyl)piperazin-1-yl, and methoxy groups were introduced at the 3-position ester, along with modifications at the 4-position aryl ring.

Relevance: The investigation of 3-alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates provides valuable structure-activity relationship data for optimizing the pharmacological profile of 1,4-dihydropyridines, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [] This study suggests that both the length and the nature of the ester substituents at the 3-position significantly influence calcium channel blocking activity and anticonvulsant properties.

Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2'-nitrophenyl)-pyridine-3,5-dicarboxylate

Compound Description: This compound is a known calcium channel blocker used in the treatment of hypertension. [] It shares the core 1,4-dihydropyridine structure with methyl esters at the 3 and 5 positions and a nitrophenyl substituent at the 4 position.

Relevance: Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2'-nitrophenyl)-pyridine-3,5-dicarboxylate highlights the established use of 1,4-dihydropyridines as calcium channel blockers for treating hypertension, a therapeutic area relevant to the investigation of dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [] The position of the nitro group on the phenyl ring (2' vs. 3) could impact its potency and selectivity for different calcium channel subtypes.

4-(2-Difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters

Compound Description: These compounds represent a series of 1,4-dihydropyridines bearing a 2-difluoromethoxyphenyl group at the 4 position and varying ester substituents at the 3 and 5 positions. [] They were specifically designed for enzymatic kinetic resolution using Candida rugosa lipase, aiming to prepare enantiomerically pure dihydropyridines.

Relevance: The study of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters emphasizes the possibility of enzymatic approaches for obtaining enantiomerically enriched 1,4-dihydropyridines. [] This method could be applicable to the synthesis of enantiomerically pure dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, allowing the investigation of its individual enantiomers and their specific pharmacological properties.

Properties

Product Name

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H20F3NO6

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C23H20F3NO6/c1-31-19-9-13(7-8-18(19)28)20-16(21(29)32-2)11-27(12-17(20)22(30)33-3)15-6-4-5-14(10-15)23(24,25)26/h4-12,20,28H,1-3H3

InChI Key

CKZJBMOLZHFNAY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.